7-Fluorospiro[isochromane-1,4'-piperidine]
Overview
Description
7-Fluorospiro[isochromane-1,4’-piperidine] is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The presence of a fluorine atom in the structure adds to its chemical uniqueness and potential reactivity. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluorospiro[isochromane-1,4’-piperidine] typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of isochroman with piperidine in the presence of a fluorinating agent. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 80-120°C)
Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile
Catalysts: Lewis acids or bases to facilitate the reaction
Industrial Production Methods
Industrial production of 7-Fluorospiro[isochromane-1,4’-piperidine] may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
7-Fluorospiro[isochromane-1,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles such as amines or thiols in polar solvents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
7-Fluorospiro[isochromane-1,4’-piperidine] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Fluorospiro[isochromane-1,4’-piperidine] involves its interaction with specific molecular targets. The fluorine atom in the structure can enhance binding affinity to certain enzymes or receptors, leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Binding: It can interact with receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluorospiro[chroman-4,4’-imidazolidine]-2’,5’-dione
- Fluorospiro[3,4-dihydroisochromene-1,4’-piperidine]
Uniqueness
7-Fluorospiro[isochromane-1,4’-piperidine] is unique due to its specific spiro linkage and the presence of a fluorine atom. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
7-fluorospiro[3,4-dihydroisochromene-1,4'-piperidine] | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c14-11-2-1-10-3-8-16-13(12(10)9-11)4-6-15-7-5-13/h1-2,9,15H,3-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSFHOKUIGRIKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCNCC2)C3=C1C=CC(=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601191537 | |
Record name | 7-Fluoro-3,4-dihydrospiro[1H-2-benzopyran-1,4′-piperidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601191537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866029-25-6 | |
Record name | 7-Fluoro-3,4-dihydrospiro[1H-2-benzopyran-1,4′-piperidine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866029-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Fluoro-3,4-dihydrospiro[1H-2-benzopyran-1,4′-piperidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601191537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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